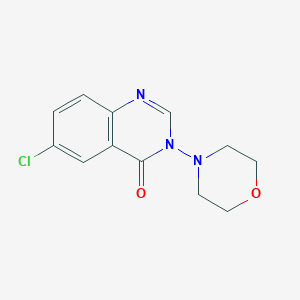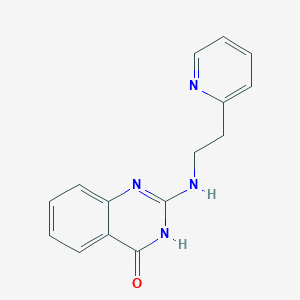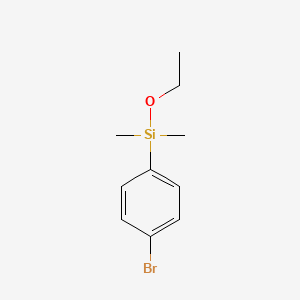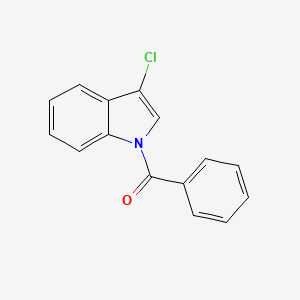
(3-Chloro-1H-indol-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-1H-indol-1-yl)(phenyl)methanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chloro-substituted indole ring attached to a phenylmethanone group, making it an interesting subject for chemical and pharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-1H-indol-1-yl)(phenyl)methanone typically involves the reaction of 3-chloroindole with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-1H-indol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the indole nucleus.
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate can be used to replace the chloro group with methoxy or thiol groups.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine would yield a bromo-substituted indole derivative, while nucleophilic substitution with sodium methoxide would produce a methoxy-substituted indole derivative .
Applications De Recherche Scientifique
(3-Chloro-1H-indol-1-yl)(phenyl)methanone has been studied for various scientific research applications, including:
Mécanisme D'action
The mechanism of action of (3-Chloro-1H-indol-1-yl)(phenyl)methanone is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The chloro group may enhance the compound’s binding affinity and selectivity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methyl-2-phenyl-1H-indol-3-yl)(phenyl)methanone: Similar structure but with a methyl group instead of a chloro group.
(1H-Indol-3-yl)methanamine: Lacks the phenylmethanone group but retains the indole core.
N’-((2-phenyl-1H-indol-3-yl)methylene)phenyl-1H-indole-2-carbohydrazide: Contains additional functional groups and has been studied for its antimycobacterial activity.
Uniqueness
(3-Chloro-1H-indol-1-yl)(phenyl)methanone is unique due to the presence of the chloro group, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H10ClNO |
|---|---|
Poids moléculaire |
255.70 g/mol |
Nom IUPAC |
(3-chloroindol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C15H10ClNO/c16-13-10-17(14-9-5-4-8-12(13)14)15(18)11-6-2-1-3-7-11/h1-10H |
Clé InChI |
DXAPWVOJSYUDJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11856580.png)
![(2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856583.png)

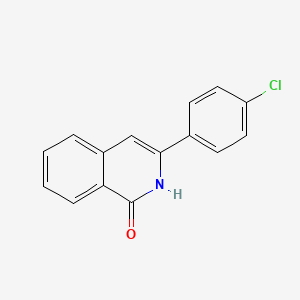

![2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11856614.png)
![4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B11856620.png)
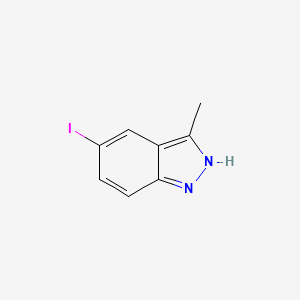
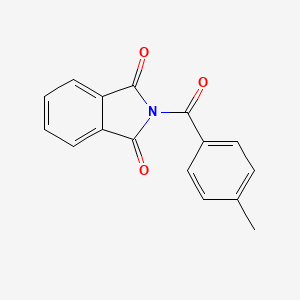
![(2-Chloro-4-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanol](/img/structure/B11856631.png)

